molecular formula C9H9BrN2O2 B8657582 3-(5-Bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one

3-(5-Bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B8657582
M. Wt: 257.08 g/mol
InChI Key: HBSRWRDGWFUEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C9H9BrN2O2 and its molecular weight is 257.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

3-(5-bromo-4-methylpyridin-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H9BrN2O2/c1-6-4-8(11-5-7(6)10)12-2-3-14-9(12)13/h4-5H,2-3H2,1H3

InChI Key

HBSRWRDGWFUEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-amino-4-methyl-5-bromo-pyridine (3 g, 16 mmol) and K2CO3 (5.5 g, 40 mmol) were added into acetonitrile (35 mL), cooled to 0° C. on ice-salts cooling bath. 2-chloroethyl chloroformate (2.75 g, 19.2 mmol) was added dropwise, and after its completion, the mixture was raised to room temperature, agitated for 1 hr, and refluxed under heat for 3 hrs. TLC (petroleum ether/ethyl acetate=3:1) was employed to monitor the reaction. After the starting materials completely reacted, acetonitrile was removed by evaporation. The resulting mixture was diluted by adding dichloromethane (100 mL), washed sequentially with water and saturated saline solution, and dried over anhydrous sodium sulfate. Column chromatography afforded 2.6 g of white solid, yield 63%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

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